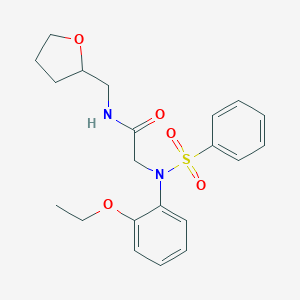![molecular formula C19H19N3O2S B298928 5-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298928.png)
5-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as AMID-3M, is a novel compound with potential therapeutic applications. It is a member of the pyrimidine family and has been synthesized using a variety of methods.
作用机制
The mechanism of action of 5-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is not fully understood. However, studies have shown that it can inhibit the activity of various enzymes and proteins involved in cancer cell growth and proliferation. It has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tumor angiogenesis, and to induce the expression of p53, a tumor suppressor protein. Additionally, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
Biochemical and Physiological Effects
5-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been found to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, it has been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Studies have also shown that it can inhibit the migration and invasion of cancer cells and induce apoptosis.
实验室实验的优点和局限性
5-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high yields. Additionally, it has been found to have low toxicity and can be used in various cell lines without causing significant cell death. However, one limitation of using 5-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
未来方向
For research include further investigation of its mechanism of action, in vivo studies, and the development of derivatives with improved efficacy and lower toxicity.
合成方法
5-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been synthesized using a variety of methods, including the condensation reaction of 2-methyl-1H-indole-3-carbaldehyde and ethyl acetoacetate followed by the reaction with thiourea. Another method involves the reaction of 2-methyl-1H-indole-3-carbaldehyde and malononitrile followed by the reaction with thiourea. Both methods resulted in the formation of 5-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione with high yields.
科学研究应用
5-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has shown potential therapeutic applications in various scientific research studies. It has been found to have anti-inflammatory, antioxidant, and anticancer properties. Studies have also shown that it can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit tumor angiogenesis. Additionally, it has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.
属性
产品名称 |
5-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione |
|---|---|
分子式 |
C19H19N3O2S |
分子量 |
353.4 g/mol |
IUPAC 名称 |
1,3-dimethyl-5-[(2-methyl-1-prop-2-enylindol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C19H19N3O2S/c1-5-10-22-12(2)14(13-8-6-7-9-16(13)22)11-15-17(23)20(3)19(25)21(4)18(15)24/h5-9,11H,1,10H2,2-4H3 |
InChI 键 |
CTHFIWWNOMWPQP-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1CC=C)C=C3C(=O)N(C(=S)N(C3=O)C)C |
规范 SMILES |
CC1=C(C2=CC=CC=C2N1CC=C)C=C3C(=O)N(C(=S)N(C3=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2,4-dimethyl(methylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B298846.png)
![4-chloro-3-nitro-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B298848.png)
![4-[(phenylsulfanyl)methyl]-N'-(2-pyridinylmethylene)benzohydrazide](/img/structure/B298850.png)

![N-(2-methoxyphenyl)-2-{4-[2-(3-pyridinylcarbonyl)carbohydrazonoyl]phenoxy}acetamide](/img/structure/B298853.png)
![2-{2-[(5-{[(4-chlorobenzyl)(phenylsulfonyl)amino]methyl}-2-furyl)methylene]hydrazino}-N-(4-fluorophenyl)-2-oxoacetamide](/img/structure/B298857.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(2-cyclohexylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B298858.png)
![2-[2-(2-cyclohexylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B298859.png)
![2-[2,6-dichloro-4-[(Z)-[6-ethoxycarbonyl-5-(3-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B298861.png)
![(4-{(Z)-[6-(ethoxycarbonyl)-5-(3-ethoxy-4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B298862.png)
![2-[2-ethoxy-4-[(Z)-[[2-[[5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetamide](/img/structure/B298863.png)
![N'-[(Z)-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-[[5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetohydrazide](/img/structure/B298864.png)

![3-Butyl-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B298867.png)